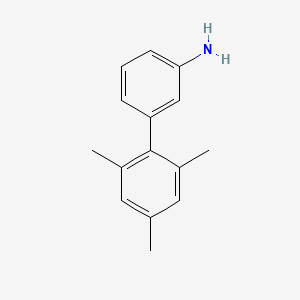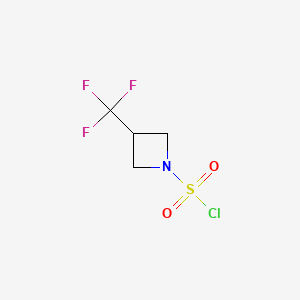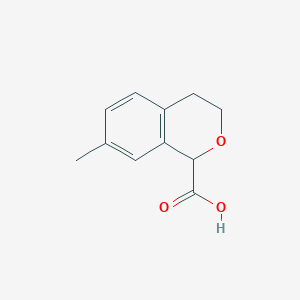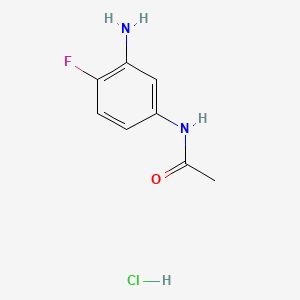
Tert-butyl (2-oxo-2-(o-tolyl)ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(2-methylphenyl)-2-oxoethyl]carbamate typically involves the reaction of tert-butyl chloroformate with 2-(2-methylphenyl)-2-oxoethylamine in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for tert-butyl N-[2-(2-methylphenyl)-2-oxoethyl]carbamate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-[2-(2-methylphenyl)-2-oxoethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or alkylated products.
Applications De Recherche Scientifique
tert-Butyl N-[2-(2-methylphenyl)-2-oxoethyl]carbamate is widely used in scientific research, including:
Mécanisme D'action
The mechanism of action of tert-butyl N-[2-(2-methylphenyl)-2-oxoethyl]carbamate involves its role as a protecting group. It temporarily masks the amine functionality, preventing unwanted reactions during synthesis . The protecting group can be removed under specific conditions, such as acidic or basic hydrolysis, to reveal the free amine .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl N-(2-methylphenyl)carbamate
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
- tert-Butyl N-(2-ethylphenyl)carbamate
Uniqueness
tert-Butyl N-[2-(2-methylphenyl)-2-oxoethyl]carbamate is unique due to its specific structure, which provides stability and ease of removal under mild conditions . This makes it particularly useful in complex organic syntheses where selective protection and deprotection are required .
Propriétés
Formule moléculaire |
C14H19NO3 |
|---|---|
Poids moléculaire |
249.30 g/mol |
Nom IUPAC |
tert-butyl N-[2-(2-methylphenyl)-2-oxoethyl]carbamate |
InChI |
InChI=1S/C14H19NO3/c1-10-7-5-6-8-11(10)12(16)9-15-13(17)18-14(2,3)4/h5-8H,9H2,1-4H3,(H,15,17) |
Clé InChI |
ZATUGRHNNRMIPK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(=O)CNC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2'-Fluoro-[3,3'-bipyridine]-5-carbaldehyde](/img/structure/B13626094.png)


![N-[3-(aminomethyl)phenyl]cyclopropanesulfonamide](/img/structure/B13626104.png)









